UR-144 N-pentanoic acid is a synthetic cannabinoid metabolite derived from UR-144, a compound known for its psychoactive effects. This particular metabolite is characterized by its chemical formula and is classified under the category of synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. The structure of UR-144 N-pentanoic acid includes a pentanoic acid moiety, which influences its pharmacological properties and potential interactions within biological systems .
UR-144 N-pentanoic acid is not the main compound of interest but rather a metabolite of UR-144, a synthetic cannabinoid (SCB) []. SCBs are human-made chemicals designed to mimic the effects of THC, the psychoactive compound found in cannabis. However, UR-144 N-pentanoic acid can be a valuable tool in scientific research due to its parent compound's properties.
UR-144 exhibits selectivity for the cannabinoid receptor type 2 (CB2) over cannabinoid receptor type 1 (CB1) []. CB1 receptors are predominantly found in the central nervous system, and their activation is associated with the psychoactive effects of THC, such as intoxication and euphoria. CB2 receptors, on the other hand, are more abundant in the immune system and periphery and are not linked to psychoactive effects [].
Researchers can utilize UR-144 N-pentanoic acid as a reference molecule to study the activity and metabolism of UR-144. By analyzing the presence of this metabolite in biological samples, scientists can gain insights into CB2 receptor activity and potential therapeutic applications of drugs targeting this receptor.
It is crucial to remember that UR-144 N-pentanoic acid itself has not been thoroughly investigated, and its physiological and toxicological properties remain unknown [, ]. Its research applications are solely based on its connection to UR-144.
Research indicates that UR-144 N-pentanoic acid exhibits minimal biological activity compared to its parent compound, UR-144. Notably, studies have shown that this metabolite does not demonstrate significant binding affinity to cannabinoid receptors CB1 and CB2, with reported EC50 values indicating no activity (greater than 1000 ng/mL) at these receptors . This suggests that while it is a metabolic product of UR-144, it may not contribute significantly to the psychoactive effects associated with synthetic cannabinoids.
The synthesis of UR-144 N-pentanoic acid typically involves the metabolic processes that occur in the human body after the administration of UR-144. In laboratory settings, synthetic methods may include:
UR-144 N-pentanoic acid primarily serves as a biomarker in forensic toxicology to detect the use of synthetic cannabinoids. Its presence in biological samples can indicate prior exposure to UR-144. Additionally, it is utilized in research settings to study the metabolism and effects of synthetic cannabinoids on human health .
Studies focusing on interaction profiles indicate that UR-144 N-pentanoic acid does not significantly interact with cannabinoid receptors, unlike its parent compound. This lack of interaction underscores its role as a metabolite rather than an active agent in psychoactive effects. Furthermore, it has been noted that while other metabolites exhibit varying degrees of activity at cannabinoid receptors, UR-144 N-pentanoic acid remains inactive .
Several compounds share structural and functional similarities with UR-144 N-pentanoic acid. Here are some notable examples:
Compound Name | Chemical Formula | Activity at CB1/CB2 Receptors | Unique Features |
---|---|---|---|
UR-144 | C21H27NO3 | Active | Potent agonist at both receptors |
XLR-11 | C23H30N2O2 | Active | More potent than UR-144 at CB1 |
JWH-018 | C24H25NO | Active | Known for high affinity for CB1 |
AM-2201 | C24H23N | Active | High potency and selectivity for CB2 |
URB597 | C20H23N3O3 | Active | Inhibitor of fatty acid amide hydrolase |
UR-144 N-pentanoic acid stands out due to its lack of significant activity at cannabinoid receptors compared to these compounds, emphasizing its role as a non-active metabolite rather than an active psychoactive agent .